1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one
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Overview
Description
1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one is an organic compound with the molecular formula C9H13ClO2. This compound features a chloromethyl group attached to a dihydropyran ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one typically involves the chloromethylation of a precursor compound. One common method is the reaction of 2-methyl-3,4-dihydro-2H-pyran with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with ethanone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted pyran derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to form covalent bonds with nucleophilic sites in target molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole
- 2-(Chloromethyl)-1,3-benzoxazole
- 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride
Uniqueness
1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one is unique due to its dihydropyran ring structure, which imparts distinct reactivity and stability compared to other chloromethyl compounds. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecular architectures .
Properties
CAS No. |
65213-45-8 |
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Molecular Formula |
C9H13ClO2 |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
1-[6-(chloromethyl)-2-methyl-3,4-dihydropyran-2-yl]ethanone |
InChI |
InChI=1S/C9H13ClO2/c1-7(11)9(2)5-3-4-8(6-10)12-9/h4H,3,5-6H2,1-2H3 |
InChI Key |
RZWOHNNYNAJKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC=C(O1)CCl)C |
Origin of Product |
United States |
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